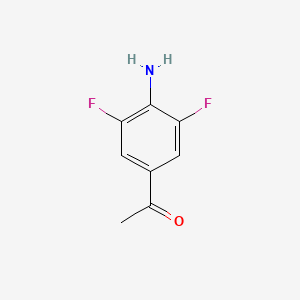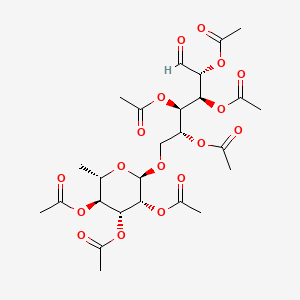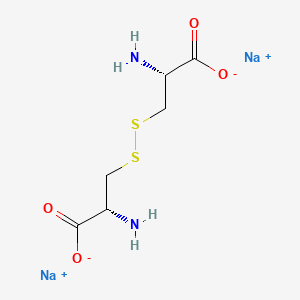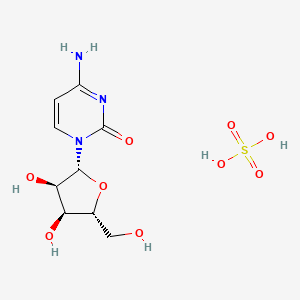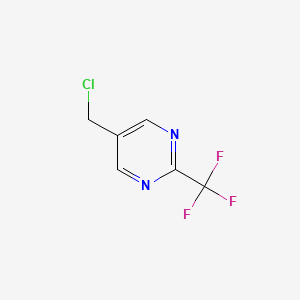
5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine
Übersicht
Beschreibung
Trifluoromethyl-containing compounds, such as 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine, are a significant group of compounds in medicinal chemistry due to their unique properties . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is part of the 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine molecule, contributing to its unique properties.Chemical Reactions Analysis
The trifluoromethyl group can undergo various chemical reactions. Recent advances in trifluoromethylation involve carbon-centered radical intermediates .Wissenschaftliche Forschungsanwendungen
-
- Application : Trifluoromethyl-containing heteroaromatic compounds are widely utilized as commercialized agrochemicals, drugs, and drug candidates under development .
- Method : The review introduces the synthesis of several trifluoromethyl-containing pyridines .
- Results : These compounds often have extremely unique properties .
-
- Application : Trifluoromethyl-containing pyridines are used in the synthesis of biologically active molecules .
- Method : The review introduces the synthesis of several trifluoromethyl-containing pyridines .
- Results : These compounds often have extremely unique properties and are widely utilized as commercialized agrochemicals, drugs, and drug candidates under development .
-
- Application : Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
- Method : This Feature Article provides an in-depth discussion of the methods available for their synthesis .
- Results : Two illustrative examples of their application as key intermediates in medicinal chemistry are provided .
-
- Application : CF3-substituted prolines are used in NMR labeling .
- Method : The study reveals significant factors to consider with the use of CF3-substituted prolines .
- Results : Lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions .
-
- Application : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
- Method : This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
- Results : The trifluoromethyl group has been studied during the last several decades due to its unique properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-1-4-2-11-5(12-3-4)6(8,9)10/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCCVHKEQGKNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)
![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)
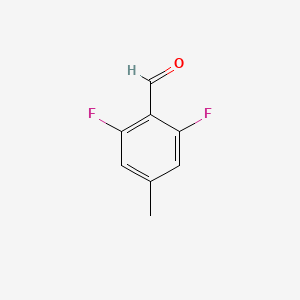

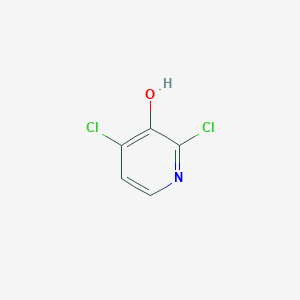

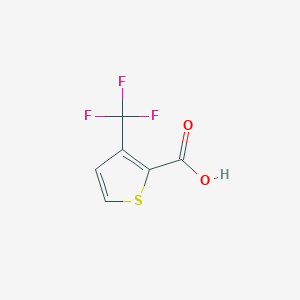
![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)
